THK-523
Overview
Description
THK-523 is a compound known for its high affinity and selectivity for tau pathology, both in vitro and in vivo. It is a potent tau imaging radiotracer used in positron emission tomography (PET) for Alzheimer’s disease. The compound effectively penetrates the blood-brain barrier and demonstrates increased retention in the brains of tau transgenic mice .
Preparation Methods
The synthetic routes and reaction conditions for THK-523 involve several stepsIndustrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
THK-523 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups to alter its chemical behavior.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
THK-523 has a wide range of scientific research applications, including:
Chemistry: Used as a radiotracer in PET imaging to study tau pathology in Alzheimer’s disease.
Biology: Helps in understanding the distribution and accumulation of tau proteins in the brain.
Medicine: Aids in the diagnosis and monitoring of Alzheimer’s disease by providing detailed images of tau deposits.
Industry: Utilized in the development of new diagnostic tools and treatments for neurodegenerative diseases.
Mechanism of Action
THK-523 exerts its effects by binding selectively to tau protein deposits in the brain. The compound’s molecular targets include tau fibrils, which are a hallmark of Alzheimer’s disease. The binding of this compound to tau fibrils allows for the visualization of tau pathology using PET imaging. This mechanism helps in identifying and quantifying tau deposits in the brain, providing valuable insights into the progression of Alzheimer’s disease .
Comparison with Similar Compounds
THK-523 is unique in its high affinity and selectivity for tau pathology compared to other amyloid imaging agents. Similar compounds include:
PiB: Shows higher affinity for amyloid-β plaques.
BF-227: Also targets amyloid-β plaques but with different binding characteristics.
FDDNP: Binds to both amyloid-β and tau fibrils but with lower selectivity for tau compared to this compound.
The uniqueness of this compound lies in its ability to selectively bind to tau fibrils, making it a valuable tool for studying tau pathology in Alzheimer’s disease .
Properties
IUPAC Name |
4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJOXECWZKCGBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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